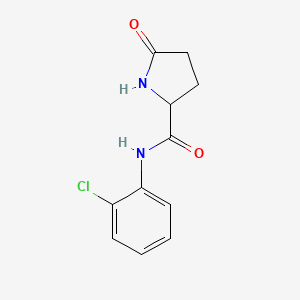

N-(2-chlorophenyl)-5-oxoprolinamide

Descripción

N-(2-Chlorophenyl)-5-oxoprolinamide is a synthetic organic compound featuring a 5-oxoproline (pyrrolidinone) backbone linked to a 2-chlorophenyl group via an amide bond. The 5-oxoproline moiety contributes to conformational rigidity, while the ortho-chlorophenyl substituent introduces steric and electronic effects that influence reactivity and physical properties.

Propiedades

Fórmula molecular |

C11H11ClN2O2 |

|---|---|

Peso molecular |

238.67 g/mol |

Nombre IUPAC |

N-(2-chlorophenyl)-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-3-1-2-4-8(7)14-11(16)9-5-6-10(15)13-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16) |

Clave InChI |

MCXPRYBSZGQJRU-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC1C(=O)NC2=CC=CC=C2Cl |

Secuencia |

X |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Features and Substitution Effects

The position and nature of substituents on the phenyl ring and amide group significantly impact molecular properties:

- Ortho vs. N-(2-Chlorophenyl)acetamide (): The ortho-chlorine induces steric strain, shortening the C-Cl bond (1.73 Å) and increasing electron-withdrawing effects, which elevate 35Cl NQR frequencies compared to para-substituted analogs .

- Core Backbone Variations: 3-Chloro-N-Phenyl-Phthalimide (): A phthalimide core with a 3-chloro substituent shows planar geometry, favoring π-π stacking in polymers. This contrasts with the non-planar 5-oxoproline ring in the target compound, which may reduce crystallinity . T91 (1-[(2-Chlorophenyl)diphenylmethyl]-2,5-dihydro-1H-pyrrole-2,5-dione, ): The diphenylmethyl-pyrrole-dione structure introduces bulkiness, lowering melting points (93°C) compared to simpler amides .

Physical and Spectroscopic Properties

Key comparisons of physical and spectroscopic data are summarized below:

- Melting Points : Ortho-substituted compounds (e.g., T91, T94) generally exhibit lower melting points (89–144°C) due to reduced symmetry and increased steric hindrance .

- 35Cl NQR Frequencies : Aryl-substituted amides (e.g., N-(2-chlorophenyl)benzamide) exhibit higher frequencies (~35.8 MHz) compared to alkyl-substituted analogs (~34.2 MHz), reflecting enhanced electron withdrawal by aromatic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.